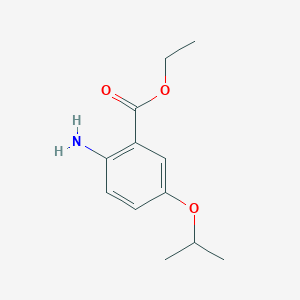

Ethyl 2-amino-5-isopropoxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-amino-5-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-4-15-12(14)10-7-9(16-8(2)3)5-6-11(10)13/h5-8H,4,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGIAJCYGDTXPHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)OC(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 2-amino-5-isopropoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive multi-step synthesis for Ethyl 2-amino-5-isopropoxybenzoate, a valuable building block in the development of novel pharmaceutical compounds. The described synthetic pathway involves the protection of a reactive amino group, etherification of a phenolic hydroxyl group, esterification of a carboxylic acid, and a final deprotection step. Detailed experimental protocols for each key transformation are provided, and all quantitative data are summarized for clarity and comparative analysis.

Synthetic Pathway Overview

The synthesis of this compound is proposed to proceed via a four-step sequence starting from 2-amino-5-hydroxybenzoic acid. This strategy is designed to selectively modify the different functional groups present in the starting material and its intermediates. The overall transformation is depicted in the workflow diagram below.

Caption: Proposed four-step synthesis of this compound.

Experimental Protocols and Data

Step 1: Acetylation of 2-amino-5-hydroxybenzoic acid

This initial step serves to protect the more nucleophilic amino group as an acetamide to prevent side reactions in the subsequent etherification step. The procedure is adapted from the N-acylation of 5-aminosalicylic acid.[1]

Experimental Protocol:

-

To a solution of 2-amino-5-hydroxybenzoic acid in water, an equimolar amount of acetic anhydride is added dropwise with stirring.

-

The reaction mixture is stirred at room temperature for 2-3 hours.

-

The resulting precipitate of 2-acetamido-5-hydroxybenzoic acid is collected by vacuum filtration, washed with cold water, and dried.

| Parameter | Value |

| Starting Material | 2-amino-5-hydroxybenzoic acid |

| Reagent | Acetic Anhydride |

| Solvent | Water |

| Reaction Time | 2-3 hours |

| Temperature | Room Temperature |

| Product | 2-acetamido-5-hydroxybenzoic acid |

| Typical Yield | >90% (based on analogous reactions) |

| Purification | Filtration and washing |

Step 2: Isopropylation of 2-acetamido-5-hydroxybenzoic acid (Williamson Ether Synthesis)

The isopropoxy group is introduced via a Williamson ether synthesis, where the phenoxide ion of the protected aminobenzoic acid acts as a nucleophile, attacking an isopropyl halide.

Experimental Protocol:

-

2-acetamido-5-hydroxybenzoic acid is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

A base, such as potassium carbonate (K₂CO₃), is added in excess to deprotonate the phenolic hydroxyl group.

-

Isopropyl bromide is added to the reaction mixture, which is then heated to 60-80 °C and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC).

-

After cooling, the reaction mixture is poured into water and acidified to precipitate the product.

-

The crude 2-acetamido-5-isopropoxybenzoic acid is collected by filtration, washed with water, and can be further purified by recrystallization.

| Parameter | Value |

| Starting Material | 2-acetamido-5-hydroxybenzoic acid |

| Reagents | Isopropyl bromide, Potassium Carbonate |

| Solvent | Dimethylformamide (DMF) |

| Reaction Time | 4-8 hours |

| Temperature | 60-80 °C |

| Product | 2-acetamido-5-isopropoxybenzoic acid |

| Typical Yield | 70-85% (estimated) |

| Purification | Recrystallization |

Step 3: Fischer Esterification of 2-acetamido-5-isopropoxybenzoic acid

The carboxylic acid functionality is converted to an ethyl ester through an acid-catalyzed reaction with ethanol.

Experimental Protocol:

-

2-acetamido-5-isopropoxybenzoic acid is suspended in an excess of absolute ethanol.

-

A catalytic amount of a strong acid, such as concentrated sulfuric acid, is carefully added.

-

The mixture is heated to reflux and maintained at this temperature for 4-6 hours.

-

The excess ethanol is removed under reduced pressure.

-

The residue is dissolved in an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield ethyl 2-acetamido-5-isopropoxybenzoate.

| Parameter | Value |

| Starting Material | 2-acetamido-5-isopropoxybenzoic acid |

| Reagents | Absolute Ethanol, Sulfuric Acid (catalyst) |

| Reaction Time | 4-6 hours |

| Temperature | Reflux |

| Product | Ethyl 2-acetamido-5-isopropoxybenzoate |

| Typical Yield | 80-95% (estimated) |

| Purification | Extraction and solvent evaporation |

Step 4: Deprotection of Ethyl 2-acetamido-5-isopropoxybenzoate

The final step involves the hydrolysis of the acetamide protecting group to reveal the free amine of the target molecule.

Experimental Protocol:

-

Ethyl 2-acetamido-5-isopropoxybenzoate is dissolved in a mixture of ethanol and aqueous hydrochloric acid.

-

The solution is heated to reflux for 2-4 hours.

-

After cooling, the reaction mixture is neutralized with a base, such as sodium carbonate, until the pH is basic.

-

The product, this compound, is then extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the final product.

| Parameter | Value |

| Starting Material | Ethyl 2-acetamido-5-isopropoxybenzoate |

| Reagents | Hydrochloric Acid, Ethanol, Sodium Carbonate |

| Reaction Time | 2-4 hours |

| Temperature | Reflux |

| Product | This compound |

| Typical Yield | >85% (estimated) |

| Purification | Extraction and solvent evaporation |

Logical Relationships in Key Transformations

The following diagrams illustrate the core chemical transformations and the logical flow of the key reaction steps.

Caption: Acetylation of the starting material to protect the amino group.

Caption: Williamson ether synthesis for the introduction of the isopropoxy group.

Caption: Fischer esterification to form the ethyl ester.

This technical guide provides a robust and logical pathway for the synthesis of this compound. The outlined protocols are based on well-established chemical transformations and can be adapted and optimized for specific laboratory conditions and scales. Researchers are advised to conduct small-scale trials to refine reaction parameters for optimal yield and purity.

References

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-amino-5-isopropoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Ethyl 2-amino-5-isopropoxybenzoate, a substituted anthranilate ester of interest in organic synthesis and medicinal chemistry. Due to the limited availability of specific experimental data for this compound, this guide also includes information from closely related analogs to provide a broader context for its potential characteristics and reactivity.

Core Chemical Properties

While specific experimental data for this compound is not widely published, its fundamental properties can be identified. The table below summarizes these known and calculated properties, alongside experimental data for structurally similar compounds to provide a comparative reference.

| Property | Value for this compound | Analog Data |

| Molecular Formula | C₁₂H₁₇NO₃ | C₁₀H₁₃NO₂ (Ethyl 2-amino-5-methylbenzoate)[1] |

| Molecular Weight | 223.27 g/mol | 179.22 g/mol (Ethyl 2-amino-5-methylbenzoate)[1] |

| CAS Number | 1251304-75-2 | 58677-05-7 (Ethyl 2-amino-5-methylbenzoate)[1] |

| Melting Point | Data not available | 69-71 °C (Ethyl 2-amino-5-iodobenzoate) |

| Boiling Point | Data not available | 307.6 °C at 760 mmHg (Ethyl 2-amino-5-chlorobenzoate)[2] |

| Solubility | Data not available | Insoluble in water; Soluble in ethanol, ether, and other organic solvents (general observation for similar esters) |

| Appearance | Data not available | Typically a solid or oil at room temperature, characteristic of similar anthranilate esters |

| XLogP3 | Data not available | 2.9 (Ethyl 2-amino-5-methylbenzoate)[1] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 2-amino-5-isopropoxybenzoic acid. This acid-catalyzed reaction is a standard and efficient method for the preparation of esters.

Experimental Protocol: Fischer Esterification

This protocol is a generalized procedure based on established methods for the esterification of aminobenzoic acids.[3]

Materials:

-

2-amino-5-isopropoxybenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-5-isopropoxybenzoic acid in an excess of anhydrous ethanol (e.g., 10-20 molar equivalents).

-

Acid Catalysis: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (approximately 5-10% of the moles of the carboxylic acid) to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Neutralization: Carefully pour the reaction mixture into a separatory funnel containing a saturated solution of sodium bicarbonate. Add the bicarbonate solution in portions until the cessation of gas evolution (CO₂) to neutralize the excess acid.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer). Combine the organic layers.

-

Washing: Wash the combined organic layers with a saturated sodium chloride solution (brine).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons, the protons of the ethyl group (a triplet and a quartet), the protons of the isopropoxy group (a septet and a doublet), and a broad singlet for the amine protons.

-

¹³C NMR: The spectrum would display characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the ethyl and isopropoxy groups.

-

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and C-O stretching frequencies.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (223.27 g/mol ).

Reactivity and Stability

This compound is expected to exhibit reactivity typical of an aromatic amine and an ester. The amino group can undergo reactions such as acylation, alkylation, and diazotization. The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid. The compound should be stored in a cool, dry place away from strong oxidizing agents.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information on the biological activity or any associated signaling pathways for this compound. Further research would be required to investigate its pharmacological properties.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to Ethyl 2-amino-5-isopropoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Ethyl 2-amino-5-isopropoxybenzoate is limited in publicly accessible literature. The following structural analysis, predicted data, and experimental protocols are based on established chemical principles and data from structurally analogous compounds.

Introduction

This compound is an organic molecule belonging to the class of aminobenzoic acid esters. Its structure, featuring an anthranilate core with an isopropoxy substitution, suggests potential applications in medicinal chemistry and materials science. Anthranilate derivatives are known scaffolds in drug discovery, exhibiting a range of biological activities. The isopropoxy group can modulate the molecule's lipophilicity and metabolic stability, making it an interesting candidate for further investigation. This guide provides a comprehensive analysis of its structure, predicted properties, and a plausible synthetic route.

Structural Analysis

The chemical structure of this compound is defined by a benzene ring substituted with an amino group at position 2, an ethyl ester at position 1, and an isopropoxy group at position 5.

Molecular Formula: C₁₂H₁₇NO₃

Structure:

Predicted Physicochemical and Spectroscopic Data

The following tables summarize the predicted physicochemical and spectroscopic properties of this compound. These values were estimated using computational models and by analogy to similar compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Weight | 223.27 g/mol |

| LogP (Octanol-Water Partition Coefficient) | 2.8 |

| Topological Polar Surface Area (TPSA) | 61.8 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 5 |

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.20 | d | 1H | Ar-H |

| ~6.85 | dd | 1H | Ar-H |

| ~6.70 | d | 1H | Ar-H |

| ~4.50 | sept | 1H | -OCH(CH₃)₂ |

| ~4.30 | q | 2H | -OCH₂CH₃ |

| ~4.00 (broad s) | 2H | -NH₂ | |

| ~1.35 | t | 3H | -OCH₂CH₃ |

| ~1.30 | d | 6H | -OCH(CH₃)₂ |

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O (ester) |

| ~150 | Ar-C-O |

| ~140 | Ar-C-NH₂ |

| ~125 | Ar-CH |

| ~118 | Ar-CH |

| ~115 | Ar-CH |

| ~110 | Ar-C (quaternary) |

| ~70 | -OCH(CH₃)₂ |

| ~60 | -OCH₂CH₃ |

| ~22 | -OCH(CH₃)₂ |

| ~14 | -OCH₂CH₃ |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group |

| 3450-3300 | N-H stretch (amine) |

| 3000-2850 | C-H stretch (aliphatic) |

| 1720-1700 | C=O stretch (ester) |

| 1620-1580 | C=C stretch (aromatic) |

| 1250-1200 | C-O stretch (ester) |

| 1100-1000 | C-O stretch (ether) |

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned in two key steps starting from the commercially available 2-amino-5-hydroxybenzoic acid. The proposed workflow involves the protection of the carboxylic acid via esterification, followed by the alkylation of the hydroxyl group.

Detailed Experimental Protocols

The following are detailed, hypothetical experimental protocols for the proposed synthesis.

Step 1: Synthesis of Ethyl 2-amino-5-hydroxybenzoate (Fischer Esterification)

Objective: To synthesize Ethyl 2-amino-5-hydroxybenzoate from 2-amino-5-hydroxybenzoic acid.

Materials:

-

2-amino-5-hydroxybenzoic acid (1.0 eq)

-

Absolute Ethanol (10-20 volumes)

-

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)

-

10% Sodium Carbonate solution

-

Deionized Water

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, beaker, Buchner funnel.

Procedure:

-

To a 250 mL round-bottom flask, add 2-amino-5-hydroxybenzoic acid and absolute ethanol.

-

Stir the mixture until the solid is fully dissolved.

-

Carefully and slowly, add concentrated sulfuric acid to the solution while stirring. A precipitate may form.

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water.

-

Neutralize the solution by slowly adding 10% sodium carbonate solution until the pH is approximately 7-8. Be cautious as CO₂ gas will evolve.

-

The product, Ethyl 2-amino-5-hydroxybenzoate, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash with cold deionized water.

-

Dry the product under vacuum to obtain the crude product, which can be used in the next step without further purification or can be recrystallized from an ethanol/water mixture if a higher purity is desired.

Step 2: Synthesis of this compound (Williamson Ether Synthesis)

Objective: To synthesize the final product by alkylating the hydroxyl group of Ethyl 2-amino-5-hydroxybenzoate.

Materials:

-

Ethyl 2-amino-5-hydroxybenzoate (1.0 eq)

-

2-Bromopropane (1.2 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Acetone (anhydrous)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, rotary evaporator, separation funnel, Buchner funnel.

Procedure:

-

In a dry 250 mL round-bottom flask, dissolve Ethyl 2-amino-5-hydroxybenzoate in anhydrous acetone.

-

Add potassium carbonate to the solution.

-

Add 2-bromopropane to the mixture.

-

Attach a reflux condenser and heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Remove the acetone from the filtrate using a rotary evaporator.

-

Dissolve the resulting residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Potential Applications in Drug Development

Derivatives of aminobenzoic acid are prevalent in pharmaceuticals. The structural features of this compound suggest several potential areas for investigation:

-

Analgesic and Anti-inflammatory Agents: The anthranilic acid scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).

-

Local Anesthetics: Esters of aminobenzoic acid, such as benzocaine, are well-known local anesthetics.[1][2]

-

Kinase Inhibitors: The 2-aminobenzamide structure is a known hinge-binding motif for various protein kinases, making this compound a potential starting point for the development of targeted cancer therapies.

Further research and biological screening are necessary to elucidate the specific activities and therapeutic potential of this compound.

Conclusion

References

An In-depth Technical Guide to Ethyl 2-amino-5-isopropoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-amino-5-isopropoxybenzoate, a substituted anthranilate ester with potential applications in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust resource for researchers.

Chemical Identity and Properties

While a specific CAS number for this compound is not readily found in public databases, its precursor, 2-Amino-5-isopropoxybenzoic acid , is identified by CAS Number 68701-42-8 [1]. The ethyl ester can be reliably synthesized from this starting material.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₃ | Calculated |

| Molecular Weight | 223.27 g/mol | Calculated |

| Appearance | Off-white to light yellow solid or oil | Predicted |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in ethanol, methanol, DMSO, ethyl acetate. Sparingly soluble in water. | Predicted |

| pKa | ~3-4 (for the aromatic amine) | Predicted based on analogues |

| LogP | ~2.5-3.0 | Predicted |

Synthesis

A standard and reliable method for the preparation of this compound is the Fischer esterification of 2-amino-5-isopropoxybenzoic acid. This acid-catalyzed reaction with ethanol serves as a straightforward and high-yielding route to the desired ester.

Experimental Protocol: Fischer Esterification

Materials:

-

2-amino-5-isopropoxybenzoic acid (1.0 eq)

-

Anhydrous ethanol (excess, as solvent)

-

Concentrated sulfuric acid (catalytic amount, e.g., 0.1 eq)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-isopropoxybenzoic acid and an excess of anhydrous ethanol.

-

Stir the mixture to dissolve the solid.

-

Carefully add a catalytic amount of concentrated sulfuric acid dropwise to the stirring solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Diagram 1: Synthesis of this compound

Caption: Fischer esterification of 2-amino-5-isopropoxybenzoic acid.

Spectral Data (Predicted)

Table 2: Predicted Spectral Data for this compound

| Technique | Predicted Peaks |

| ¹H NMR | δ 7.2-7.0 (m, 2H, Ar-H), 6.8 (d, 1H, Ar-H), 4.5 (sept, 1H, -CH(CH₃)₂), 4.3 (q, 2H, -OCH₂CH₃), 4.2 (br s, 2H, -NH₂), 1.4 (t, 3H, -OCH₂CH₃), 1.3 (d, 6H, -CH(CH₃)₂) |

| ¹³C NMR | δ 168 (C=O), 150 (C-O), 142 (C-NH₂), 125, 118, 115 (Ar-C), 70 (-CH(CH₃)₂), 60 (-OCH₂CH₃), 22 (-CH(CH₃)₂), 14 (-OCH₂CH₃) |

| IR (cm⁻¹) | 3450-3300 (N-H stretch), 2980-2850 (C-H stretch), 1690 (C=O stretch), 1620 (N-H bend), 1250 (C-O stretch) |

| Mass Spec (m/z) | 223 (M⁺), 178 (M⁺ - OEt), 150 (M⁺ - CO₂Et) |

Applications in Drug Development

Derivatives of 2-aminobenzoic acid (anthranilic acid) are known to possess a wide range of biological activities and are important scaffolds in medicinal chemistry. These compounds have been investigated for their potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2][3]

The isopropoxy and ethyl ester functionalities in this compound can modulate the lipophilicity and pharmacokinetic properties of the molecule, potentially enhancing its absorption and distribution in biological systems.

Potential Signaling Pathway Interactions:

Many anti-inflammatory drugs derived from benzoic acid act by inhibiting the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. While the specific activity of this compound is unconfirmed, a plausible mechanism of action could involve the inhibition of COX-1 and/or COX-2, thereby reducing the production of prostaglandins.

Diagram 2: Potential Anti-inflammatory Mechanism

Caption: Potential inhibition of COX enzymes by the target compound.

Experimental Workflow for Screening:

A typical workflow for evaluating the anti-inflammatory potential of this compound would involve in vitro enzyme inhibition assays followed by cell-based assays.

Diagram 3: Experimental Screening Workflow

Caption: A typical workflow for evaluating anti-inflammatory activity.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not available. However, based on the safety profiles of similar compounds, standard laboratory safety precautions should be observed. This includes wearing personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

Conclusion

This compound is a readily synthesizable derivative of 2-aminobenzoic acid. While specific experimental data is scarce, its structural similarity to known bioactive molecules suggests its potential as a valuable building block in drug discovery, particularly in the development of new anti-inflammatory and analgesic agents. Further research is warranted to fully characterize its physicochemical properties and pharmacological activities.

References

Technical Guide: Physicochemical Characterization of Ethyl 2-amino-5-substituted Benzoates

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: An exhaustive search for experimental data on the physical characteristics of Ethyl 2-amino-5-isopropoxybenzoate (CAS No. 80074-91-3) did not yield specific results. Publicly available scientific literature and chemical databases lack detailed experimental values and protocols for this particular compound.

This guide, therefore, presents a summary of the available data for structurally similar and commercially available analogs: Ethyl 2-amino-5-methylbenzoate and Ethyl 2-amino-5-methoxybenzoate . The methodologies and logical workflows presented herein are based on standard analytical chemistry principles and can be adapted for the characterization of this compound, should a sample become available.

Comparative Physicochemical Data of Related Compounds

To provide a frame of reference, the following table summarizes key physical and computed properties of Ethyl 2-amino-5-methylbenzoate and Ethyl 2-amino-5-methoxybenzoate. These values have been aggregated from various chemical databases.

| Property | Ethyl 2-amino-5-methylbenzoate | Ethyl 2-amino-5-methoxybenzoate |

| CAS Number | 58677-05-7 | 64018-98-0 |

| Molecular Formula | C₁₀H₁₃NO₂ | C₁₀H₁₃NO₃ |

| Molecular Weight | 179.22 g/mol | 195.21 g/mol |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Computed XLogP3 | 2.9 | Not Available |

Hypothetical Experimental Workflow for Characterization

The following diagram outlines a standard workflow for the physicochemical characterization of a novel or uncharacterized compound like this compound. This represents a logical sequence of experiments to determine its fundamental properties.

The Dawn of Local Anesthesia: A Technical Guide to the Discovery and History of Aminobenzoate Esters

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal discovery and rich history of aminobenzoate esters, a class of compounds that revolutionized pain management and laid the groundwork for modern local anesthetics. From their conceptual origins as safer alternatives to cocaine to their synthesis and clinical application, this document provides a comprehensive overview for researchers, scientists, and drug development professionals.

Introduction: The Quest for Controlled Sensation

The late 19th century marked a turning point in surgical and dental procedures with the introduction of cocaine as the first effective local anesthetic. However, its significant toxicity and addictive properties spurred a dedicated search for safer alternatives. This quest led chemists to explore the ester derivatives of para-aminobenzoic acid (PABA), culminating in the synthesis of compounds that would dominate local anesthesia for decades.

The Pioneers and Their Discoveries

The development of aminobenzoate esters is largely attributed to the pioneering work of two German chemists: Eduard Ritsert and Alfred Einhorn.

Benzocaine: The First Synthesis

In 1890, while experimenting with PABA, German pharmacist Eduard Ritsert successfully synthesized the ethyl ester of p-aminobenzoic acid, which would later be known as benzocaine.[1][2][3] Initially patented and marketed under the name Anaesthesin, benzocaine's low water solubility made it primarily suitable for topical applications as a pain reliever.[1][4]

Procaine: The "New Cocaine"

Building on the foundation of ester synthesis, chemist Alfred Einhorn, who was actively seeking a non-addictive substitute for cocaine, synthesized procaine in 1905.[5][6][7] Einhorn gave it the trade name Novocain, derived from the Latin "novus" (new) and "caine," signifying a new, safer anesthetic.[6][8] Procaine, being water-soluble, was suitable for injection and was introduced into clinical practice by the surgeon Heinrich Braun.[6][9] Unlike cocaine, procaine did not possess vasoconstrictive properties and was often co-administered with epinephrine to localize its effect and prolong its duration of action.[5]

Physicochemical and Pharmacological Properties

The clinical efficacy and safety of aminobenzoate esters are dictated by their physicochemical and pharmacological properties. The following tables summarize key quantitative data for representative compounds.

Table 1: Physicochemical Properties of Key Aminobenzoate Esters

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |

| Benzocaine | C₉H₁₁NO₂ | 165.19 | 88-90 | 172 (at 12.75 mmHg) | Sparingly soluble in water; soluble in ethanol, ether, chloroform, and dilute acids.[10] |

| Procaine | C₁₃H₂₀N₂O₂ | 236.31 | 61-63 | Decomposes | Soluble in water. |

| Methyl 4-aminobenzoate | C₈H₉NO₂ | 151.16 | 110-111 | 273.17 (estimate) | Slightly soluble in water; soluble in alcohol and ether.[11] |

| Ethyl 3-aminobenzoate | C₉H₁₁NO₂ | 165.19 | 27-30 | 172-175 (at 13 mmHg) | Slightly soluble in water; soluble in alcohol and ether.[12] |

Table 2: Pharmacological Properties of Selected Local Anesthetics

| Anesthetic Agent | Potency (Relative to Procaine) | Onset of Action | Duration of Action | Primary Metabolism |

| Procaine | 1 | Slow | Short (15-30 min)[13] | Plasma pseudocholinesterase[5] |

| Benzocaine | Low | Fast | Short | Plasma pseudocholinesterase |

| Lidocaine (Amide) | 4 | Fast | Moderate (70-140 min)[13] | Liver (microsomal enzymes) |

| Bupivacaine (Amide) | 16 | Slow | Long (approx. 200 min)[13] | Liver (microsomal enzymes) |

Mechanism of Action: The Sodium Channel Blockade

Aminobenzoate esters, like other local anesthetics, exert their effect by blocking voltage-gated sodium channels in the neuronal cell membrane.[14] This blockade prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby inhibiting the propagation of action potentials and blocking the sensation of pain.

The following diagram illustrates the generally accepted mechanism of action:

Caption: Mechanism of local anesthetic action on a nerve cell.

Key Experimental Protocols

The synthesis of aminobenzoate esters is a fundamental process in organic chemistry. Below are detailed methodologies for the preparation of benzocaine and procaine.

Synthesis of Benzocaine via Fischer Esterification

This protocol describes the synthesis of benzocaine from p-aminobenzoic acid and ethanol using an acid catalyst.

Materials:

-

p-Aminobenzoic acid (PABA)

-

Absolute ethanol

-

Concentrated sulfuric acid

-

10% Sodium carbonate solution

-

Ice water

Procedure:

-

In a round-bottom flask, dissolve p-aminobenzoic acid in absolute ethanol.[6]

-

Slowly add concentrated sulfuric acid to the mixture while stirring. A precipitate may form.[6]

-

Attach a reflux condenser and heat the mixture to a gentle reflux for 60-75 minutes.[6] The solid should dissolve as the reaction proceeds.

-

After reflux, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing ice water.

-

Slowly neutralize the mixture by adding a 10% sodium carbonate solution while stirring until the pH is approximately 8.[6] Carbon dioxide evolution will be observed.

-

Collect the resulting white precipitate of benzocaine by vacuum filtration.

-

Wash the precipitate with several portions of cold water.

-

Dry the purified benzocaine.

Caption: Experimental workflow for the synthesis of benzocaine.

Synthesis of Procaine from Benzocaine

This protocol outlines the transesterification of benzocaine with 2-diethylaminoethanol to produce procaine.

Materials:

-

Benzocaine (Ethyl 4-aminobenzoate)

-

2-Diethylaminoethanol

-

Sodium ethoxide

-

Distilled water

-

Active charcoal

Procedure:

-

Create a suspension of benzocaine, 2-diethylaminoethanol, and sodium ethoxide in a suitable reaction flask.[9]

-

Heat the mixture. The original protocol by Einhorn involved conventional heating, while modern variations may utilize microwave irradiation to significantly reduce reaction time.[9]

-

Monitor the reaction's progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, the crude procaine is obtained, which may be a viscous liquid that solidifies upon cooling.[9]

-

For purification, suspend the crude product in distilled water and heat to approximately 80°C.[9]

-

Add active charcoal to decolorize the solution and filter it while hot under reduced pressure.[9]

-

Allow the filtrate to cool to room temperature, which will cause pure procaine to precipitate as white crystals.[9]

-

Collect the procaine crystals by filtration and dry them.

Caption: Experimental workflow for the synthesis of procaine.

Evolution and Future Directions

The discovery of aminobenzoate esters marked a significant milestone in the history of medicine. While newer amide-type local anesthetics like lidocaine, which offer a lower risk of allergic reactions and a more stable chemical structure, have largely replaced procaine in clinical practice, the fundamental principles of their design and mechanism of action continue to inform the development of novel analgesic agents.[4] The study of these foundational compounds remains crucial for understanding the structure-activity relationships that govern the efficacy and safety of local anesthetics.

Conclusion

The journey from the isolation of cocaine to the rational design and synthesis of aminobenzoate esters like benzocaine and procaine is a compelling narrative of scientific innovation. This technical guide has provided a comprehensive overview of the historical context, key discoveries, physicochemical and pharmacological properties, mechanism of action, and seminal experimental protocols. This foundational knowledge continues to be relevant for scientists and researchers dedicated to the ongoing development of safer and more effective pain management therapies.

References

- 1. bath.ac.uk [bath.ac.uk]

- 2. Practical Experiment 3: Benzocain | PPTX [slideshare.net]

- 3. athabascau.ca [athabascau.ca]

- 4. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Procaine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Local Anesthetics: Review of Pharmacological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. bch.ro [bch.ro]

- 10. chembk.com [chembk.com]

- 11. Methyl 4-aminobenzoate | 619-45-4 [chemicalbook.com]

- 12. chembk.com [chembk.com]

- 13. resources.wfsahq.org [resources.wfsahq.org]

- 14. chemistry-online.com [chemistry-online.com]

Ethyl 2-amino-5-isopropoxybenzoate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides a summary of the available chemical data for Ethyl 2-amino-5-isopropoxybenzoate. Following a comprehensive search of scientific databases, no direct experimental data for the molecular weight and formula of this compound was found. The information presented herein is based on the calculated values derived from its chemical structure.

Chemical Properties

A summary of the key chemical identifiers for this compound is provided in the table below. This data is essential for various applications in research and development, including analytical method development, spectroscopic analysis, and computational modeling.

| Identifier | Value |

| Chemical Name | This compound |

| Molecular Formula | C₁₂H₁₇NO₃ |

| Molecular Weight | 223.27 g/mol |

Structural Information

The logical relationship between the constituent functional groups of this compound is depicted in the following diagram. This visualization aids in understanding the molecule's steric and electronic properties, which are critical for predicting its reactivity and interactions in biological systems.

Caption: Molecular components of this compound.

Methodological & Application

Synthesis Protocol for Ethyl 2-amino-5-isopropoxybenzoate

Application Note: This document provides a detailed protocol for the synthesis of Ethyl 2-amino-5-isopropoxybenzoate, a valuable intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the Williamson ether synthesis to introduce the isopropoxy group, followed by the reduction of a nitro group to the corresponding amine. This protocol is intended for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

I. Overview of the Synthetic Pathway

The synthesis of this compound is achieved through a two-step reaction sequence starting from the commercially available Ethyl 5-hydroxy-2-nitrobenzoate.

-

Step 1: Williamson Ether Synthesis. The phenolic hydroxyl group of Ethyl 5-hydroxy-2-nitrobenzoate is alkylated using 2-bromopropane in the presence of a base to yield Ethyl 5-isopropoxy-2-nitrobenzoate.

-

Step 2: Reduction of the Nitro Group. The nitro group of Ethyl 5-isopropoxy-2-nitrobenzoate is then reduced to an amino group to afford the final product, this compound. This can be effectively carried out using tin(II) chloride or through catalytic hydrogenation.

II. Quantitative Data Summary

The following tables summarize the expected quantitative data for each step of the synthesis based on analogous reactions reported in the literature.

Table 1: Reagents and Expected Yield for the Synthesis of Ethyl 5-isopropoxy-2-nitrobenzoate (Step 1)

| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |

| Ethyl 5-hydroxy-2-nitrobenzoate | 211.17 | 1.0 | 1.0 | 21.1 g |

| 2-Bromopropane | 123.00 | 1.2 | 1.2 | 14.8 g (10.3 mL) |

| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 1.5 | 20.7 g |

| Acetone | - | - | - | 200 mL |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) | Expected Yield (g) |

| Ethyl 5-isopropoxy-2-nitrobenzoate | 253.25 | 25.3 g | 85 - 95% | 21.5 - 24.0 g |

Table 2: Reagents and Expected Yield for the Synthesis of this compound (Step 2)

| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Equivalents | Amount |

| Ethyl 5-isopropoxy-2-nitrobenzoate | 253.25 | 1.0 | 1.0 | 25.3 g |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 4.0 | 4.0 | 90.3 g |

| Ethanol | - | - | - | 250 mL |

| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Expected Yield (%) | Expected Yield (g) |

| This compound | 223.26 | 22.3 g | 80 - 90% | 17.8 - 20.1 g |

III. Experimental Protocols

Step 1: Synthesis of Ethyl 5-isopropoxy-2-nitrobenzoate

Materials:

-

Ethyl 5-hydroxy-2-nitrobenzoate

-

2-Bromopropane

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Acetone

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Separatory funnel

-

Standard glassware for extraction and filtration

Procedure:

-

To a 500 mL round-bottom flask, add Ethyl 5-hydroxy-2-nitrobenzoate (21.1 g, 0.1 mol) and acetone (200 mL).

-

Stir the mixture until the starting material is completely dissolved.

-

Add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux with vigorous stirring.

-

Slowly add 2-bromopropane (14.8 g, 0.12 mol) to the refluxing mixture over 30 minutes.

-

Continue to reflux the reaction mixture for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter off the potassium carbonate and wash the solid with acetone.

-

Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in ethyl acetate (150 mL) and wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from ethanol to afford Ethyl 5-isopropoxy-2-nitrobenzoate as a solid.

Step 2: Synthesis of this compound

Materials:

-

Ethyl 5-isopropoxy-2-nitrobenzoate

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Ethanol

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Round-bottom flask

-

Magnetic stirrer

-

Standard glassware for extraction and filtration

Procedure:

-

In a 500 mL round-bottom flask, dissolve Ethyl 5-isopropoxy-2-nitrobenzoate (25.3 g, 0.1 mol) in ethanol (250 mL).

-

To this solution, add Tin(II) chloride dihydrate (90.3 g, 0.4 mol) in portions with stirring.

-

Stir the reaction mixture at room temperature for 4-6 hours. The reaction is exothermic and may require occasional cooling in a water bath. Monitor the reaction progress by TLC.

-

Once the reaction is complete, pour the mixture into a beaker containing ice water (500 mL).

-

Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A precipitate of tin salts will form.

-

Filter the mixture through a pad of celite and wash the filter cake with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

-

Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

IV. Visualization of the Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Application Note: 1H and 13C NMR Analysis of Ethyl 2-amino-5-isopropoxybenzoate

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 2-amino-5-isopropoxybenzoate. It includes predicted spectral data, comprehensive experimental protocols for sample preparation and data acquisition, and workflow diagrams to guide the user through the analytical process.

Introduction

This compound is a substituted aromatic compound with potential applications in pharmaceutical and chemical synthesis. Its structural elucidation is a critical step in its characterization, for which 1H and 13C NMR spectroscopy are indispensable tools. This application note presents a detailed protocol and predicted spectral data for the comprehensive NMR analysis of this molecule.

Predicted NMR Spectral Data

Due to the absence of publicly available experimental spectra for this compound, the following 1H and 13C NMR data are predicted based on the analysis of structurally similar compounds and established principles of NMR spectroscopy. These predictions provide a reliable reference for the identification and structural verification of the title compound.

Table 1: Predicted 1H NMR Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~7.20 | d | 1H | ~3.0 | H-6 |

| ~6.95 | dd | 1H | ~9.0, 3.0 | H-4 |

| ~6.70 | d | 1H | ~9.0 | H-3 |

| ~4.80 | br s | 2H | - | -NH₂ |

| ~4.50 | sept | 1H | ~6.0 | -OCH(CH₃)₂ |

| ~4.30 | q | 2H | ~7.1 | -OCH₂CH₃ |

| ~1.35 | t | 3H | ~7.1 | -OCH₂CH₃ |

| ~1.30 | d | 6H | ~6.0 | -OCH(CH₃)₂ |

Table 2: Predicted 13C NMR Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~168.0 | C=O |

| ~151.0 | C-5 |

| ~140.0 | C-2 |

| ~120.0 | C-1 |

| ~118.0 | C-4 |

| ~115.0 | C-6 |

| ~113.0 | C-3 |

| ~70.0 | -OCH(CH₃)₂ |

| ~60.5 | -OCH₂CH₃ |

| ~22.0 | -OCH(CH₃)₂ |

| ~14.5 | -OCH₂CH₃ |

Experimental Protocols

The following protocols provide a detailed methodology for the preparation of a sample of this compound and the acquisition of its 1H and 13C NMR spectra.

1. Sample Preparation

A well-prepared sample is crucial for obtaining high-quality NMR spectra.

-

Materials:

-

This compound (5-25 mg for 1H NMR, 50-100 mg for 13C NMR).[1]

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent.

-

High-quality 5 mm NMR tube.

-

Pasteur pipette and glass wool.

-

Vortex mixer.

-

-

Procedure:

-

Weigh the required amount of this compound and place it in a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[2]

-

Vortex the mixture until the sample is completely dissolved.

-

Place a small plug of glass wool into a Pasteur pipette.

-

Filter the solution through the glass wool plug directly into the NMR tube to remove any particulate matter.[1][3]

-

Cap the NMR tube securely.

-

2. NMR Data Acquisition

The following are general parameters for acquiring 1H and 13C NMR spectra on a 400 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

-

1H NMR Spectroscopy:

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Number of Scans (NS): 16-32

-

Acquisition Time (AQ): 3-4 seconds

-

Relaxation Delay (D1): 1-2 seconds

-

Pulse Width (P1): 30-45 degrees

-

Spectral Width (SW): 16 ppm (-2 to 14 ppm)

-

-

13C NMR Spectroscopy:

-

Spectrometer Frequency: 100 MHz

-

Solvent: CDCl₃

-

Number of Scans (NS): 1024 or more (depending on concentration)

-

Acquisition Time (AQ): 1-2 seconds

-

Relaxation Delay (D1): 2 seconds

-

Pulse Width (P1): 30 degrees

-

Spectral Width (SW): 240 ppm (-20 to 220 ppm)

-

Decoupling: Proton broadband decoupling (e.g., waltz16 or garp).

-

Data Processing and Interpretation

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard like tetramethylsilane (TMS).

-

Peak Picking and Integration: Identify all significant peaks and integrate the 1H NMR signals to determine the relative number of protons.

-

Structure Assignment: Assign the observed signals to the corresponding nuclei in the this compound molecule based on their chemical shifts, multiplicities, and coupling constants.

Visualizations

The following diagrams illustrate the workflow for the NMR analysis and the logical relationships for spectral interpretation.

References

Application Note: Mass Spectrometric Analysis of Ethyl 2-amino-5-isopropoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of Ethyl 2-amino-5-isopropoxybenzoate using mass spectrometry. The methods outlined are intended to guide researchers in obtaining reliable mass spectral data for this compound, which is of interest in pharmaceutical and chemical synthesis. This note includes sample preparation, instrumental parameters for liquid chromatography-mass spectrometry (LC-MS), and a discussion of the expected fragmentation patterns.

Introduction

This compound is an aromatic compound containing an amino group, an ester, and an ether linkage. Mass spectrometry is a powerful analytical technique for the identification and quantification of such small molecules.[1] This application note details a general procedure for its analysis by LC-MS, a common and effective method for non-volatile or thermally labile compounds.[1] The successful analysis of this and similar molecules is critical for reaction monitoring, purity assessment, and metabolic studies in drug development.

Chemical Properties

| Property | Value |

| Chemical Formula | C12H17NO3 |

| Molecular Weight | 223.27 g/mol |

| Exact Mass | 223.12084 |

| Structure | |

Experimental Protocol

A successful mass spectrometric analysis is contingent on proper sample preparation and optimized instrumental parameters. The following protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

Sample Preparation

Clean samples are crucial for obtaining high-quality mass spectra and for prolonging the life of the analytical instrumentation.[2]

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.[3]

-

Working Solution Preparation: Dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.[3] The optimal concentration may vary depending on the sensitivity of the mass spectrometer.

-

Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter before injection to prevent clogging of the LC system and contamination of the mass spectrometer.[3]

-

Blanks: Prepare blank samples consisting of the final solvent mixture to run before and after the sample to check for carryover and system contamination.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters

The following parameters are a good starting point for the analysis of this compound.

| Parameter | Recommended Setting |

| LC Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 120 °C |

| Desolvation Gas | Nitrogen |

| Desolvation Temp. | 350 °C |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |

| Scan Range | m/z 50-500 |

Data Presentation

Predicted Mass Spectral Data

The following table summarizes the predicted m/z values for the parent ion and major fragment ions of this compound based on common fragmentation patterns of aromatic amines and esters.[4][5]

| Ion | Predicted m/z | Description |

| [M+H]+ | 224.1281 | Protonated molecular ion |

| [M-C2H4]+ | 196.0970 | Loss of ethylene from the ethoxy group |

| [M-C2H5O]+ | 178.0868 | Loss of the ethoxy radical |

| [M-C3H7O]+ | 164.0712 | Loss of the isopropoxy radical |

| [M-C2H5OH]+ | 177.0841 | Neutral loss of ethanol |

| [M-C3H7OH]+ | 163.0790 | Neutral loss of isopropanol |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of this compound.

Caption: LC-MS experimental workflow for this compound.

Proposed Fragmentation Pathway

The fragmentation of this compound in positive ion mode is expected to follow several key pathways, as depicted below.

Caption: Proposed ESI+ fragmentation of this compound.

Conclusion

This application note provides a foundational protocol for the mass spectrometric analysis of this compound. The provided experimental parameters and expected fragmentation data serve as a robust starting point for researchers. Method optimization will likely be necessary to achieve the desired sensitivity and resolution for specific applications. The use of high-resolution mass spectrometry is recommended for unambiguous identification of fragment ions.

References

Application Notes and Protocols for Infrared (IR) Spectroscopy of Ethyl Aminobenzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl aminobenzoate derivatives are a significant class of compounds in the pharmaceutical industry, with ethyl 4-aminobenzoate (Benzocaine) being a widely used local anesthetic. Infrared (IR) spectroscopy is a powerful and versatile analytical technique crucial for the characterization, quality control, and structural elucidation of these derivatives. This document provides detailed application notes and experimental protocols for the IR analysis of ethyl aminobenzoate derivatives, aiding in research, development, and quality assurance processes.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, providing a unique "fingerprint" for each molecule. For ethyl aminobenzoate derivatives, IR spectroscopy is instrumental in:

-

Confirming the presence of key functional groups: such as the amine (-NH2), ester (-COOC2H5), and the aromatic ring.

-

Identifying specific isomers: (ortho-, meta-, and para-) based on subtle shifts in absorption bands.

-

Assessing purity: by detecting the presence of impurities or starting materials.[1]

-

Monitoring the synthesis process: by tracking the appearance or disappearance of characteristic peaks.[1]

-

Characterizing different polymorphic forms: which can have different physical properties and bioavailability.

Data Presentation: Characteristic IR Absorption Bands of Ethyl Aminobenzoate Derivatives

The following table summarizes the characteristic IR absorption bands for various ethyl aminobenzoate derivatives. These values are indicative and can shift based on the specific substitution pattern and the physical state of the sample.

| Functional Group | Vibrational Mode | Ethyl 4-aminobenzoate (Benzocaine) | Ethyl 2-aminobenzoate | Ethyl 3-aminobenzoate | General Range for Derivatives (cm⁻¹) | Intensity |

| Amine (-NH₂) / Amide (-NH-) | N-H Stretch (asymmetric & symmetric) | ~3427, ~3347, ~3218 cm⁻¹ | ~3470, ~3350 cm⁻¹ | ~3450, ~3360 cm⁻¹ | 3500 - 3200 | Medium-Strong |

| N-H Bend | ~1600 cm⁻¹ | ~1615 cm⁻¹ | ~1620 cm⁻¹ | 1650 - 1580 | Medium-Strong | |

| Ester (-COOC₂H₅) | C=O Stretch | ~1689 - 1678 cm⁻¹[2] | ~1680 cm⁻¹ | ~1700 cm⁻¹ | 1750 - 1680 | Strong |

| C-O Stretch (asymmetric) | ~1272 cm⁻¹[2] | ~1250 cm⁻¹ | ~1290 cm⁻¹ | 1300 - 1200 | Strong | |

| C-O Stretch (symmetric) | ~1170 cm⁻¹ | ~1160 cm⁻¹ | ~1180 cm⁻¹ | 1200 - 1000 | Medium | |

| Aromatic Ring | C=C Stretch | ~1600, ~1500 cm⁻¹[1] | ~1615, ~1590, ~1560 cm⁻¹ | ~1600, ~1480 cm⁻¹ | 1625 - 1475 | Medium-Weak |

| C-H Stretch | ~3100 - 3000 cm⁻¹[1] | ~3100 - 3000 cm⁻¹ | ~3100 - 3000 cm⁻¹ | 3100 - 3000 | Medium-Weak | |

| C-H Out-of-Plane Bend | ~846 - 770 cm⁻¹[2] | ~750 cm⁻¹ (ortho) | ~750, ~680 cm⁻¹ (meta) | 900 - 675 | Strong | |

| Alkyl (-C₂H₅) | C-H Stretch | ~2985, ~2895 cm⁻¹[3] | ~2980, ~2930 cm⁻¹ | ~2980, ~2930 cm⁻¹ | 3000 - 2850 | Medium |

| C-H Bend | ~1470, ~1370 cm⁻¹ | ~1460, ~1370 cm⁻¹ | ~1460, ~1370 cm⁻¹ | 1470 - 1350 | Medium |

Note: Data for isomers is sourced from the NIST Chemistry WebBook and other spectroscopic studies.

Experimental Protocols

Accurate and reproducible IR spectra depend on proper sample preparation. The choice of method depends on the physical state of the sample and the desired information.

Protocol 1: KBr Pellet Method for Solid Samples

This is a common method for obtaining high-quality spectra of solid samples.

Materials:

-

Sample (1-2 mg)

-

Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer

Procedure:

-

Drying: Dry the KBr powder in an oven at ~110°C for 2-4 hours and store it in a desiccator. Ensure the sample is also free of moisture.

-

Grinding: Place approximately 100 mg of KBr into an agate mortar and grind it to a fine powder.

-

Mixing: Add 1-2 mg of the solid sample to the mortar. The optimal sample to KBr ratio is approximately 1:100.[4]

-

Homogenization: Gently mix the sample and KBr with a spatula, then grind the mixture thoroughly for several minutes until it appears homogeneous and has a consistent, fine texture.

-

Loading the Die: Carefully transfer the mixture into the pellet die, ensuring an even distribution.

-

Pressing: Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes.[4] This will form a transparent or translucent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Background Collection: Collect a background spectrum using a pure KBr pellet or with an empty sample compartment.

-

Sample Spectrum Collection: Collect the spectrum of the sample pellet.

Protocol 2: Attenuated Total Reflectance (ATR) for Solid and Liquid Samples

ATR is a rapid and convenient method that requires minimal sample preparation.

Materials:

-

Sample (solid or liquid)

-

ATR-FTIR spectrometer

-

Spatula (for solids) or pipette (for liquids)

-

Solvent for cleaning (e.g., isopropanol, ethanol)

Procedure:

-

Background Collection: With a clean and empty ATR crystal surface, collect a background spectrum.

-

Sample Application:

-

Solids: Place a small amount of the solid sample onto the ATR crystal, ensuring it completely covers the crystal surface. Use the pressure clamp to ensure good contact between the sample and the crystal.

-

Liquids: Place a drop of the liquid sample onto the center of the ATR crystal.

-

-

Sample Spectrum Collection: Collect the IR spectrum of the sample.

-

Cleaning: After analysis, thoroughly clean the ATR crystal using a soft cloth or swab moistened with an appropriate solvent (e.g., isopropanol) to remove all traces of the sample.

Protocol 3: Nujol Mull Method for Solid Samples

This method is useful for samples that are difficult to grind or are sensitive to pressure.

Materials:

-

Sample (2-5 mg)

-

Nujol (high-purity mineral oil)

-

Agate mortar and pestle

-

Two IR-transparent salt plates (e.g., KBr or NaCl)

-

Spatula

Procedure:

-

Grinding: Place 2-5 mg of the solid sample in an agate mortar and grind it to a fine powder.[5]

-

Mulling: Add one to two drops of Nujol to the ground sample.[5] Continue grinding until a uniform, thick paste (mull) is formed.

-

Mounting: Apply a small amount of the mull to the center of one salt plate using a spatula.

-

Sandwiching: Place the second salt plate on top and gently rotate it to spread the mull into a thin, even film between the plates.

-

Analysis: Place the salt plate assembly into the sample holder of the FTIR spectrometer.

-

Spectrum Collection: Collect the IR spectrum. Note that the spectrum will show absorption bands from Nujol itself (primarily C-H stretching and bending vibrations around 2920, 2850, 1460, and 1375 cm⁻¹), which may obscure sample peaks in these regions.

Mandatory Visualizations

Workflow for Synthesis and Characterization of Ethyl Aminobenzoate Derivatives

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of an ethyl aminobenzoate derivative, where IR spectroscopy plays a key role in reaction monitoring and product confirmation.

Caption: A typical workflow for the synthesis and characterization of ethyl aminobenzoate derivatives.

Quality Control Workflow for Ethyl Aminobenzoate Derivatives in Pharmaceuticals

This diagram outlines a logical workflow for the quality control of an ethyl aminobenzoate derivative raw material in a pharmaceutical setting using FTIR spectroscopy.

References

- 1. scienceijsar.com [scienceijsar.com]

- 2. science.lpnu.ua [science.lpnu.ua]

- 3. Ethyl 3-aminobenzoate(582-33-2) IR Spectrum [m.chemicalbook.com]

- 4. How Do You Prepare Kbr Pellets For Ftir? Master The Technique For High-Quality Ir Analysis - Kintek Solution [kindle-tech.com]

- 5. What Is The Nujol Method? A Quick Guide To Solid Sample Ir Spectroscopy - Kintek Solution [kindle-tech.com]

Application Note: High-Purity Ethyl p-Aminobenzoate via Recrystallization

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl p-aminobenzoate, commonly known as benzocaine, is a widely used local anesthetic.[1][2] Its synthesis, often through Fischer esterification of p-aminobenzoic acid and ethanol, can result in a crude product containing unreacted starting materials or by-products.[1][2] For pharmaceutical applications, achieving high purity is critical. Recrystallization is a robust and essential purification technique that separates a compound from its impurities based on differences in solubility.[3] This process involves dissolving the impure solid in a hot solvent and allowing the desired compound to crystallize upon cooling, leaving impurities behind in the solution.[3] This document provides a detailed protocol for the recrystallization of ethyl p-aminobenzoate, focusing on the commonly used ethanol-water solvent system.

Data Presentation: Solvent Selection

The choice of solvent is the most critical factor in a successful recrystallization. An ideal solvent should dissolve the solute (ethyl p-aminobenzoate) completely when hot but only sparingly when cold.[3][4] Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Ethyl p-aminobenzoate is soluble in various organic solvents and sparingly soluble in water.[5][6][7]

Table 1: Solubility Characteristics of Ethyl p-Aminobenzoate (EPAB)

| Solvent/System | Solubility Behavior | Remarks |

|---|---|---|

| Ethanol | Freely soluble.[5][6] Solubility increases significantly with temperature.[8][9][10] | Excellent "good" solvent. Often used in a mixed-solvent system with water.[1][3][4] |

| Water | Very slightly or sparingly soluble.[5][6][7] | Excellent "poor" solvent or anti-solvent when paired with ethanol.[7] |

| Methanol | Higher solubility than in ethanol at the same temperature.[8][9][10] | Can be used, but the high solubility might lead to lower recovery unless carefully controlled. |

| Other Alcohols | Solubility in alcohols at a given temperature generally follows the trend: Methanol > Ethanol > n-Propanol > n-Butanol.[8][9][10] | The dissolution process in these alcohols is endothermic and entropy-driven.[8][10] |

| Ethyl Acetate / Hexane | Soluble in ethyl acetate (good solvent); insoluble in hexane (anti-solvent). | A reliable alternative solvent pair that allows for fast crystal growth.[7] |

| Diethyl Ether | Freely soluble.[5][6] | Can be used for recrystallization, though its high volatility requires careful handling.[11] |

| Chloroform | Soluble.[5] | Effective solvent, but less commonly used due to safety and environmental concerns. |

Experimental Protocol: Ethanol-Water Recrystallization

This protocol details the purification of crude ethyl p-aminobenzoate using a mixed-solvent system of ethanol and water. This is a common and effective method for this compound.[1][3][7][12]

Table 2: Materials and Equipment

| Materials | Equipment |

|---|---|

| Crude Ethyl p-Aminobenzoate | Erlenmeyer flasks (2-3) |

| 95% Ethanol | Hot plate with stirring capability |

| Deionized Water | Magnetic stir bar |

| Activated Carbon (optional) | Büchner funnel and filter flask |

| Filter paper | |

| Glass stem or stemless funnel | |

| Beakers | |

| Graduated cylinders | |

| Spatula | |

| Watch glass | |

| Ice bath |

| | Vacuum source |

Methodology

-

Dissolution:

-

Place the crude ethyl p-aminobenzoate solid into an Erlenmeyer flask with a magnetic stir bar.

-

Add the "good" solvent (95% ethanol) dropwise while heating the flask on a hot plate with gentle stirring. Use the minimum amount of hot ethanol required to fully dissolve the solid.[3]

-

-

Decolorization (Optional):

-

If the resulting solution is colored, it may indicate the presence of colored impurities.

-

Remove the flask from the heat source. Add a very small amount of activated carbon to the solution to adsorb these impurities.

-

Reheat the solution to boiling for a few minutes. Caution: Add carbon to a slightly cooled solution to avoid violent boiling over.

-

-

Hot Gravity Filtration (if carbon was used or insoluble impurities are present):

-

This step removes the activated carbon or any insoluble impurities.[3]

-

Place a fluted filter paper in a stemless or short-stemmed glass funnel.

-

Preheat the funnel and a clean receiving Erlenmeyer flask by placing them on the hot plate and allowing hot solvent vapor to warm them. This prevents premature crystallization in the funnel.[3]

-

Pour the hot solution through the pre-heated setup quickly. Rinse the original flask with a small amount of hot ethanol and pass it through the filter to ensure complete transfer.

-

-

Crystallization:

-

Add the "poor" solvent (hot water) dropwise to the hot ethanolic solution until it just begins to turn cloudy (the saturation point). If too much water is added, clarify the solution by adding a few drops of hot ethanol.

-

Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3]

-

Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize the yield of crystals.[3]

-

-

Isolation and Washing:

-

Drying:

-

Press the crystals between two pieces of dry filter paper or leave them in the Büchner funnel with the vacuum running to pull air through and partially dry them.[3]

-

For complete drying, transfer the crystals to a pre-weighed watch glass and let them air-dry or place them in a drying oven at a temperature well below the compound's melting point (88-90°C).[5][11]

-

-

Quality Control:

Visualization of Experimental Workflow

The logical steps of the recrystallization procedure are outlined in the following diagram.

Caption: General workflow for the purification of ethyl aminobenzoate by recrystallization.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. prezi.com [prezi.com]

- 3. amherst.edu [amherst.edu]

- 4. brainly.com [brainly.com]

- 5. chembk.com [chembk.com]

- 6. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 7. cristalchem.com [cristalchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Solubility of Ethyl p-Aminobenzoate in Six Alcohols within (283.15 to 327.15) K | Semantic Scholar [semanticscholar.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]

Application Notes and Protocols for Ethyl 2-amino-5-isopropoxybenzoate as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for Ethyl 2-amino-5-isopropoxybenzoate is limited in publicly available literature. The following application notes and protocols are based on the established chemistry of analogous compounds, particularly Ethyl 2-amino-5-methoxybenzoate and other substituted aminobenzoates. These protocols should be considered as starting points and may require optimization for the specific isopropoxy derivative.

Introduction

This compound is a substituted anthranilate derivative with significant potential as a versatile chemical intermediate in organic synthesis. Its bifunctional nature, possessing both a nucleophilic amino group and an ester functionality, allows for a wide range of chemical transformations. The isopropoxy group at the 5-position modulates the electronic properties of the aromatic ring, influencing its reactivity and the properties of downstream compounds. This document outlines key applications and provides detailed experimental protocols for the use of this compound in the synthesis of heterocyclic compounds and other valuable motifs for drug discovery and materials science.

Physicochemical Properties (Predicted)

A summary of the predicted physicochemical properties of this compound and its common analogs are presented in Table 1. These properties are crucial for designing reaction conditions and purification strategies.

| Property | This compound (Predicted) | Ethyl 2-amino-5-methoxybenzoate[1] | Ethyl 2-amino-5-methylbenzoate[2] |

| Molecular Formula | C₁₂H₁₇NO₃ | C₁₀H₁₃NO₃ | C₁₀H₁₃NO₂ |

| Molecular Weight | 223.27 g/mol | 195.21 g/mol | 179.22 g/mol |

| Appearance | Off-white to light yellow solid | - | - |

| Melting Point | Not available | Not available | Not available |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Soluble in common organic solvents (e.g., ethanol, methanol, dichloromethane, ethyl acetate). Insoluble in water. | Soluble in common organic solvents. | Soluble in common organic solvents. |

Key Applications and Synthetic Pathways

This compound is a valuable building block for the synthesis of various heterocyclic systems, including benzodiazepines, quinazolinones, and thiazoles. The general synthetic utility is depicted in the following workflow diagram.

References

Applications of Aminobenzoic Acid Analogs in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminobenzoic acid and its analogs are versatile scaffolds in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their structural simplicity, coupled with the ability for diverse chemical modifications at both the amino and carboxyl groups, has led to the development of numerous derivatives with therapeutic potential.[1][2] These compounds have been investigated for their efficacy as anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective agents. This document provides detailed application notes on their various therapeutic uses, experimental protocols for their synthesis and biological evaluation, and visualizations of the key signaling pathways they modulate.

Therapeutic Applications & Data

Aminobenzoic acid analogs have shown promise in several key therapeutic areas. The following sections summarize their applications and present quantitative data on their biological activities.

Anticancer Activity

Analogs of aminobenzoic acid have demonstrated significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action are varied and can include the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer cell proliferation and survival, such as STAT3.

Table 1: Anticancer Activity of Aminobenzoic Acid Analogs

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference Compound |